9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
Description
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole is a carbazole derivative featuring a phenyl ring substituted at the 9-position of the carbazole core. The phenyl group is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at its 2-position. This boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing conjugated polymers or small molecules in organic electronics . The compound’s structure combines the electron-rich carbazole unit, known for hole-transport properties, with the boronic ester’s versatility in coupling chemistry. Applications span organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for phosphorescent host materials .
Properties
IUPAC Name |
9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)19-13-7-10-16-22(19)26-20-14-8-5-11-17(20)18-12-6-9-15-21(18)26/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQUPCGBWUTWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The rhodium-catalyzed method employs [Rh(cod)Cl]₂ and tricyclohexylphosphane to facilitate borylation of 9-ethynyl-9H-carbazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Cyclohexane and triethylamine serve as solvent and base, respectively, under an argon atmosphere.
Synthetic Procedure
A mixture of [Rh(cod)Cl]₂ (0.050 mmol), tricyclohexylphosphane (0.198 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.30 mmol) in cyclohexane/triethylamine (10:2.3 mL) was stirred for 3 hours. Powdered 9-ethynyl-9H-carbazole (4.1 mmol) was added, and the reaction continued for 4 hours. Post-filtration, the crude product underwent gel permeation chromatography (GPC), yielding the target compound at 1.5%.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction Design
This method leverages bis(pinacolato)diboron and 2-bromo-9H-carbazole in a palladium-mediated cross-coupling. Pd(dppf)Cl₂ catalyzes the borylation under inert conditions, with potassium acetate as the base in dimethylformamide (DMF).
Stepwise Synthesis
2-Bromo-9H-carbazole (4.06 mmol), bis(pinacolato)diboron (6.10 mmol), and Pd(dppf)Cl₂ (0.203 mmol) were combined in DMF (15 mL) and heated at 85°C for 4 hours. Workup included ethyl acetate extraction, lithium chloride washes, and silica gel chromatography (hexane/ethyl acetate gradient), achieving 92% yield.
Mechanistic Insights
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination forms the C–B bond, with the electron-rich carbazole nucleus facilitating catalytic turnover.
Multi-Step Alkylation-Borylation Approach
Intermediate Synthesis
9-(4-Bromobutyl)-9H-carbazole (M2) was synthesized by alkylating carbazole with 1,4-dibromobutane in toluene/NaOH (50 wt%), using tetrabutylammonium bromide as a phase-transfer catalyst.
Borylation and Purification
M2 (3.97 mmol) was reacted with 3,6-dibromo-9H-carbazole (3.99 mmol) under similar alkylation conditions. The resulting intermediate underwent borylation using bis(pinacolato)diboron, followed by column chromatography (toluene eluent), yielding 61% of the final product.
Structural Confirmation
¹H NMR and FT-IR confirmed the incorporation of the boronate ester, with characteristic peaks at δ 1.05 (12H, pinacol methyl groups) and B–O stretching vibrations at 1,350 cm⁻¹.
Comparative Analysis of Methods
The palladium method outperforms others in yield and efficiency, while the rhodium route offers mechanistic novelty despite practical limitations .
Chemical Reactions Analysis
Types of Reactions
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The compound is highly reactive in cross-coupling reactions, particularly Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted carbazoles and boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, which can form a bond with a halide or pseudohalide in the presence of a palladium catalyst. This process involves the formation of a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
The following analysis compares structural, electronic, and functional differences between 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole and analogous carbazole-based boronic esters.
Structural Variations and Substitution Patterns
Key Observations :
- Substitution Position : Ortho-phenyl substitution in the target compound reduces steric hindrance compared to meta-phenyl analogs (e.g., Compound 5), enhancing reactivity in Suzuki couplings . Bis-substituted derivatives (e.g., 36BCzB) enable dual cross-coupling, forming branched or ladder polymers .
- Electronic Effects: Boronic esters on the carbazole core (e.g., 36BCzB) lower the HOMO-LUMO gap due to extended π-conjugation, making them suitable for blue thermally activated delayed fluorescence (TADF) emitters . In contrast, phenyl-substituted analogs prioritize steric flexibility for monomer synthesis.
- Stability : Bulky tetramethyl groups in the dioxaborolane ring stabilize the boron center against hydrolysis. Alkyl-linked derivatives (e.g., 20-sub) may exhibit reduced stability due to hydrolytic susceptibility of the aliphatic chain .
Spectroscopic and Physical Properties
Biological Activity
The compound 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole is a significant derivative in the field of organic chemistry and medicinal applications. Its structure incorporates a carbazole moiety linked to a boron-containing dioxaborolane group, which has implications for its biological activity. This article explores the biological properties of this compound, including its potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C₂₄H₂₄BNO₂
- Molecular Weight : 369.27 g/mol
- CAS Number : 870119-58-7
Biological Activity Overview
Research indicates that compounds similar to 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole exhibit various biological activities, particularly in the inhibition of protein-protein interactions (PPIs), which are critical in many disease pathways including cancer.
The biological activity is largely attributed to the unique structural features of the compound:
- The carbazole unit is known for its electron-donating properties which enhance π-π stacking interactions with biological targets.
- The dioxaborolane moiety is implicated in facilitating interactions with biomolecules through boron coordination chemistry.
1. Inhibition of Nuclear Receptor Activity
A study demonstrated that derivatives of carbazole can inhibit nuclear receptor (NR) coactivator binding interactions. This inhibition is crucial for regulating gene transcription associated with various cancers:
- Findings : The compound effectively disrupted NR-CoA interactions in vitro.
- Implications : This suggests potential therapeutic applications in treating hormone-dependent cancers such as breast and prostate cancer .
2. Synthesis and Evaluation of Similar Compounds
Research involving related compounds has shown that modifications to the carbazole structure can lead to enhanced biological efficacy:
- Study : Synthesis of biphenyl derivatives functionalized to mimic alpha helices demonstrated effective inhibition of NR-CoA binding.
- Results : These compounds exhibited promising results in cellular assays indicating their potential as drug candidates .
Data Tables
| Property | Value |
|---|---|
| Appearance | White to almost white powder |
| Purity (GC) | min. 98.0 % |
| Melting Point | 128.0 to 132.0 °C |
| Molecular Weight | 369.27 g/mol |
| Biological Activity | Description |
|---|---|
| NR Inhibition | Disruption of NR-CoA interactions |
| Cancer Therapeutics Potential | Targeting hormone-dependent cancers |
Q & A
Q. What are the standard synthetic protocols for preparing 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. For example, a modified Suzuki coupling of 9H-carbazole derivatives with aryl boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of K₂CO₃ as a base yields the target molecule. Purification involves column chromatography (silica gel, eluent: DCM/hexane) with yields around 70% . Key steps:
- Reagents : Aryl boronic ester, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., t-BuONa).
- Conditions : Reflux in THF/toluene (70–100°C, 24–48 hrs).
- Workup : Solvent evaporation, extraction, and chromatographic purification.
Q. How is the compound characterized structurally and spectroscopically?
Structural confirmation relies on:
- NMR : ¹H, ¹³C, and ¹¹B NMR identify boronic ester integration and carbazole backbone. For example, ¹H NMR shows aromatic protons at δ 8.11–7.42 ppm and boron-linked protons at δ 4.35–2.19 ppm. Note: Carbons bonded to boron may not appear in ¹³C NMR due to quadrupolar relaxation .
- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) confirm bond lengths (C–B: ~1.57 Å) and dihedral angles between carbazole and aryl-boronate groups .
- HRMS : DART ionization confirms molecular weight (e.g., [M+H]⁺: calculated 384.1896, observed 384.1904) .
Advanced Research Questions
Q. What challenges arise in achieving high regioselectivity and purity during synthesis?
- Regioselectivity : Competing coupling at carbazole’s 3,6- vs. 2,7-positions can occur. Using sterically hindered ligands (e.g., t-Bu₃P) or directing groups improves selectivity .
- Purification : Column chromatography (hexane/DCM) separates isomers, but residual Pd or boronic acid byproducts may require additional washes (e.g., EDTA for Pd removal) .
- Stability : The boronic ester hydrolyzes under acidic/alkaline conditions. Storage at –20°C in inert atmospheres (N₂/Ar) is recommended .
Q. How can discrepancies in NMR data (e.g., missing ¹³C signals) be resolved?
- 2D NMR : ¹H-¹⁵N HMBC or HSQC clarifies connectivity in carbazole-boronate hybrids. For example, 2D experiments confirm triazole or oxazoline linkages in related derivatives .
- 11B NMR : Broad signals at δ ~31 ppm confirm boronic ester integrity .
- Complementary techniques : X-ray crystallography or IR (B–O stretches at ~1350 cm⁻¹) validate structural assignments .
Q. What strategies optimize its performance in Suzuki-Miyaura couplings for OLED materials?
- Catalytic systems : Pd(OAc)₂ with t-Bu₃P-HBF₄ enhances turnover in electron-deficient substrates .
- Solvent effects : THF > toluene for solubility, but DMF improves reaction rates in sterically hindered systems .
- Device integration : Post-functionalization (e.g., with fluorene or phenoxazine) improves charge transport in OLEDs. Device metrics (e.g., external quantum efficiency >15%) are achieved by tuning host-guest ratios .
Q. How is computational modeling used to predict its photophysical properties?
- DFT/TDDFT : Calculates HOMO/LUMO levels (e.g., HOMO: –5.3 eV, LUMO: –2.1 eV) and charge transfer transitions.
- Molecular dynamics : Simulates aggregation behavior in thin films (e.g., π-π stacking distances ~3.5 Å) .
- Validation : Experimental UV-Vis (λmax ~350 nm) and cyclic voltammetry align with computational data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
